Diethyl (20-bromoicosyl)propanedioate
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Overview
Description
Diethyl (20-bromoicosyl)propanedioate is an organic compound that belongs to the class of diethyl esters of propanedioic acid. This compound is characterized by the presence of a long icosyl chain with a bromine atom at the 20th position, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (20-bromoicosyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable brominated alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the brominated alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (20-bromoicosyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Hydrochloric Acid: Employed for hydrolysis of ester groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Esters: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis or oxidation.
Alcohols: Produced through reduction reactions.
Scientific Research Applications
Diethyl (20-bromoicosyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (20-bromoicosyl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and biological activity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The long icosyl chain may also influence its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Diethyl (20-bromoicosyl)propanedioate can be compared with other similar compounds, such as:
Diethyl Malonate: The parent compound, which lacks the long icosyl chain and bromine atom.
Diethyl Bromomalonate: A similar compound with a bromine atom but a shorter alkyl chain.
Ethyl 3-oxobutanoate: Another ester with different functional groups and reactivity.
The uniqueness of this compound lies in its long icosyl chain and bromine atom, which impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
63099-18-3 |
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Molecular Formula |
C27H51BrO4 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
diethyl 2-(20-bromoicosyl)propanedioate |
InChI |
InChI=1S/C27H51BrO4/c1-3-31-26(29)25(27(30)32-4-2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-28/h25H,3-24H2,1-2H3 |
InChI Key |
YASGNAZMSZCMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCCCCCCCCCCCCBr)C(=O)OCC |
Origin of Product |
United States |
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